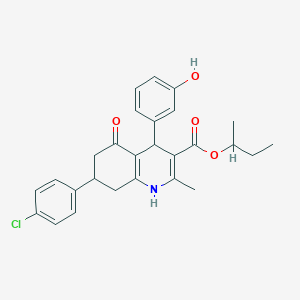![molecular formula C12H15BrN2OS B4937375 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research for its ability to assess cell viability and proliferation. MTT is a widely used compound in the field of biochemistry and cell biology due to its ease of use, sensitivity, and reliability.
Wirkmechanismus
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is reduced by mitochondrial dehydrogenases to form formazan crystals, which accumulate in the cytoplasm of cells. The amount of formazan produced is proportional to the number of viable cells present in the sample. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is not toxic to cells, and the reduction of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide to formazan is irreversible.
Biochemical and Physiological Effects:
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is a reliable indicator of cell viability and proliferation. It is widely used in the study of cell signaling pathways, including those involved in apoptosis and autophagy. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is also used to evaluate the effects of various treatments on cell growth and to determine the cytotoxicity of compounds, including anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is a widely used compound in the field of biochemistry and cell biology due to its ease of use, sensitivity, and reliability. It is a cost-effective alternative to other viability assays, such as trypan blue exclusion and colony formation assays. However, 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is not suitable for use with all cell types, and its sensitivity can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for the use of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide in scientific research. One area of interest is the development of new 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cell types or signaling pathways. Another potential direction is the modification of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide to improve its sensitivity and specificity. Additionally, 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide could be used in combination with other viability assays to provide a more comprehensive assessment of cell viability and proliferation.
Synthesemethoden
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide with N-propylamine in the presence of an oxidizing agent. The reaction yields 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is used extensively in scientific research to assess cell viability and proliferation. It is commonly used in assays to determine the cytotoxicity of compounds, including anticancer drugs, and to evaluate the effects of various treatments on cell growth. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is also used in the study of cell signaling pathways, including those involved in apoptosis and autophagy.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-2-7-13-12(15)8-14-9-16-11-6-4-3-5-10(11)14;/h3-6,9H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSEEGVNGPXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4937293.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)




![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)